molecular formula C18H17NO5S B2526656 ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate CAS No. 412300-79-9

ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate

Cat. No.: B2526656
CAS No.: 412300-79-9
M. Wt: 359.4
InChI Key: CPBUXARMTSVVGV-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate is a benzofuran-derived small molecule with a molecular formula of C₁₉H₁₇NO₅S and a molecular weight of 371.41 g/mol. Its structure features a benzofuran core substituted at three positions:

  • Position 2: A methyl group (-CH₃).
  • Position 5: A phenylsulfonamido group (-NHSO₂C₆H₅), which introduces hydrogen-bonding capacity and aromatic bulk.
  • Position 3: An ethyl carboxylate ester (-COOEt), enhancing solubility and metabolic stability.

The compound’s topological polar surface area (TPSA) is estimated at 94.5 Ų, reflecting moderate polarity due to the sulfonamido and ester groups. Its XLogP3 value of ~4.5 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The sulfonamido group provides one hydrogen-bond donor and two acceptors, while the ester contributes two additional acceptors, totaling 5 hydrogen-bond acceptors and 1 donor. These properties make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors requiring sulfonamide interactions .

Properties

IUPAC Name

ethyl 5-(benzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c1-3-23-18(20)17-12(2)24-16-10-9-13(11-15(16)17)19-25(21,22)14-7-5-4-6-8-14/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBUXARMTSVVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate has been investigated for its potential as a drug candidate due to its structural resemblance to known bioactive compounds.

Antimicrobial Activity :
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown significant inhibition of bacterial growth, suggesting its potential use in developing new antimicrobial agents.

Anticancer Properties :
Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, in vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed a reduction in cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure.

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Enzyme Inhibition Studies :
It has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, studies focusing on thiol-disulfide oxidoreductase enzymes have shown that derivatives of benzofuran can act as effective inhibitors, with binding affinities measured through NMR studies.

Comparative Analysis with Related Compounds

To understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotes
This compoundStructureAntimicrobial, anticancerSignificant activity against various bacteria
Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylateStructureModerate antimicrobialLacks the sulfonamide group
Benzofuran derivative XStructureLow anticancer activityDifferent reactivity profile

Case Study 1: Antimicrobial Evaluation

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro tests using human cancer cell lines indicated that the compound reduced cell viability significantly. The study highlighted the need for further investigation into its mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The phenylsulfonamido group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate and its analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituents XLogP H-Bond Donors H-Bond Acceptors TPSA (Ų) Rotatable Bonds Reference
This compound C₁₉H₁₇NO₅S 371.41 2-Me, 5-PhSO₂NH, 3-COOEt 4.5 1 5 94.5 6
Methyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate C₂₁H₁₇NO₅S 395.43 Naphthofuran core, 2-Me, 5-PhSO₂NH, 3-COOMe 5.1* 1 5 105* 6
Ethyl 2-methyl-5-(thiophen-2-ylsulfonamido)benzo[g]benzofuran-3-carboxylate C₂₀H₁₇NO₅S₂ 415.50 2-Me, 5-thiophene-SO₂NH, 3-COOEt 4.7 1 7 122 6
Ethyl 2-methyl-5-(4-nitrophenylmethoxy)benzofuran-3-carboxylate C₂₀H₁₇NO₇ 383.36 2-Me, 5-(4-NO₂PhCH₂O), 3-COOEt 4.2 0 6 94.5 6
Ethyl 5-(4-methoxyphenylsulfonamido)-2-methylbenzofuran-3-carboxylate C₁₉H₁₉NO₆S 389.42 2-Me, 5-(4-MeOPhSO₂NH), 3-COOEt 3.8* 1 6 100* 6

*Estimated based on structural analogs.

Key Observations

Core Structure Variations: The naphthofuran analog () exhibits increased molecular weight (395.43 vs. The thiophene-sulfonamido derivative () has a higher TPSA (122 Ų) and hydrogen-bond acceptors (7 vs. 5), attributed to the thiophene’s sulfur atom and sulfonamido group. This may improve target binding but reduce blood-brain barrier penetration .

Substituent Effects: Electron-Withdrawing Groups: The 4-nitrophenylmethoxy analog () lacks a hydrogen-bond donor but has strong electron-withdrawing nitro groups, which may enhance reactivity or stability in oxidative environments . Electron-Donating Groups: The 4-methoxyphenylsulfonamido analog () has lower lipophilicity (XLogP ~3.8) due to the methoxy group, improving aqueous solubility and metabolic clearance .

Ester Modifications :

  • 2-Methoxyethyl esters () introduce ether oxygen atoms, increasing hydrophilicity (TPSA ~100–110 Ų) compared to ethyl esters, which could optimize pharmacokinetics .

Biological Implications :

  • Sulfonamido groups (e.g., in the target compound and ) provide critical hydrogen-bonding interactions for enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase targets).
  • Nitro groups () are associated with prodrug activation or toxicity, necessitating careful evaluation in drug design .

Biological Activity

Ethyl 2-methyl-5-(phenylsulfonamido)benzofuran-3-carboxylate is a compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core substituted with a sulfonamide group and an ethyl ester, contributing to its biological properties. The molecular formula is C₁₅H₁₅N₁O₄S, and its structural representation can be summarized as follows:

C15H15NO4S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_{4}\text{S}

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains. For instance, a study demonstrated that similar compounds inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro assays. In one study, derivatives of benzofuran were evaluated for their cytotoxicity against human cancer cell lines, showing IC₅₀ values comparable to established chemotherapeutics like doxorubicin . The presence of the sulfonamide group is believed to enhance the compound's ability to induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the sulfonamide moiety may inhibit certain enzymes involved in bacterial metabolism or cancer cell proliferation. Additionally, the benzofuran structure may facilitate intercalation into DNA or interaction with cellular receptors, leading to altered gene expression and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the phenyl ring (e.g., halogen substitutions) significantly affect antimicrobial potency and selectivity against cancer cells.
  • Linker Modifications : Altering the linkage between the benzofuran core and the sulfonamide group can enhance solubility and bioavailability .
CompoundSubstituentActivity (IC₅₀/μM)Notes
AH1.136Base compound
BCl0.750Increased potency
CBr0.900Moderate potency

Study on Antimicrobial Activity

A recent study focused on synthesizing various benzofuran derivatives, including this compound, and testing their antimicrobial efficacy against clinical isolates of E. coli. The results indicated a promising inhibition rate, supporting further development as a potential antibiotic agent .

Anticancer Evaluation

In another investigation, this compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited significant cytotoxicity with an IC₅₀ value comparable to doxorubicin, suggesting it may serve as a lead compound for further anticancer drug development .

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